
Methylaminomethylphosphonic acid
Overview
Description
Methylaminomethylphosphonic acid is an organophosphorus compound with the molecular formula CH₆NO₃P. It is a derivative of aminomethylphosphonic acid, characterized by the presence of a methyl group attached to the nitrogen atom. This compound is of significant interest due to its structural similarity to amino acids, where the carboxylic group is replaced by a phosphonic acid group. This unique structure imparts various chemical and biological properties to the compound .
Mechanism of Action
- Hydroxymethylamine, generated in this process, is further attacked by diethylphosphite to form the final aminomethylphosphonic ester (Figure 3) .
Target of Action
!Figure 1: Similarity between amino acids and aminophosphonic acids
!Figure 2: Structure of glyphosate
Mode of Action
!Figure 3: Mechanism of Methylaminomethylphosphonic acid synthesis
Biochemical Analysis
Cellular Effects
The effects of Methylaminomethylphosphonic acid on various types of cells and cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylaminomethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of an N-substituted amide with paraformaldehyde in a low molecular weight carboxylic acid to form the N-methylol derivative. This intermediate is then reacted with phosphorus trichloride in excess low molecular weight carboxylic acid and heated to form the phosphonomethyl derivative. The final steps involve hydrolyzing the acid chloride and acid anhydride with water, distilling off the low-molecular weight carboxylic acid, and crystallizing the product using a low molecular weight alcohol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for high yield and purity. The process operates at atmospheric pressures using conventional industrial equipment and inexpensive solvents, making it cost-effective. The final product is obtained as a pure crystalline substance .
Chemical Reactions Analysis
Types of Reactions: Methylaminomethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates .
Scientific Research Applications
Methylaminomethylphosphonic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of reactive dyes and herbicides.
Biology: The compound’s structural similarity to amino acids makes it useful in studying enzyme interactions and metabolic pathways.
Industry: this compound is used in the production of fire retardants and as a chelating agent in water treatment
Comparison with Similar Compounds
Aminomethylphosphonic acid: Lacks the methyl group on the nitrogen atom.
Glyphosate: A widely used herbicide with a similar phosphonic acid group.
Nitrilotri(methylenephosphonic acid): Contains three phosphonic acid groups attached to a central nitrogen atom.
Uniqueness: Methylaminomethylphosphonic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to mimic amino acids while possessing a phosphonic acid group makes it valuable in various applications, particularly in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
methylaminomethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3P/c1-3-2-7(4,5)6/h3H,2H2,1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMRCPIZVMDSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865766 | |
| Record name | [(Methylamino)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35404-71-8 | |
| Record name | Methylaminomethylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35404-71-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylaminomethylphosphonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUS34YQ2S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methylaminomethylphosphonic acid synthesized?
A2: Several methods exist for synthesizing this compound. One approach involves reacting diisopropylphosphite with trimethylhexahydro-s-triazine, followed by hydrolysis []. Another method utilizes the reaction between methylamine and chloromethylphosphonic acid in aqueous solution at elevated temperatures (150°C) []. Lastly, it can be produced by debenzylating N-methyl-N-benzylaminomethylphosphonic acid using hydrogen gas and a palladium on carbon (Pd/C) catalyst [].
Q2: Can this compound be produced through the thermal decomposition of other compounds?
A3: Yes, quantum chemical computations suggest that this compound is a product of glyphosate thermal decomposition []. The proposed mechanism involves two initial pathways, one yielding sarcosine and the other generating this compound. Both pathways ultimately lead to the formation of dimethylamine and other potentially toxic decomposition products [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


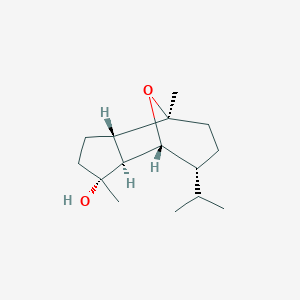
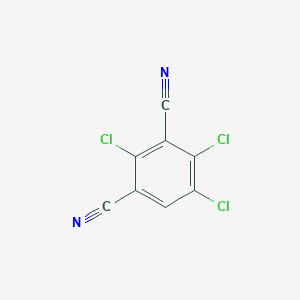
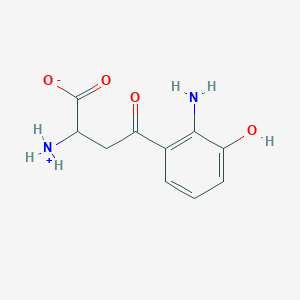
![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)
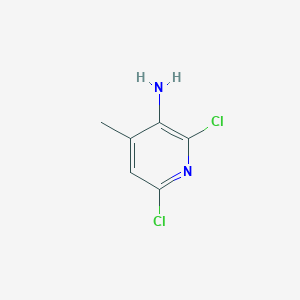

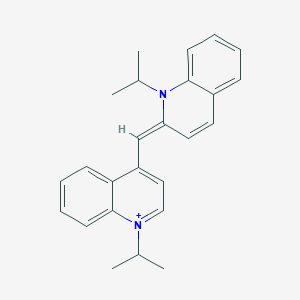
![Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI)](/img/structure/B140772.png)


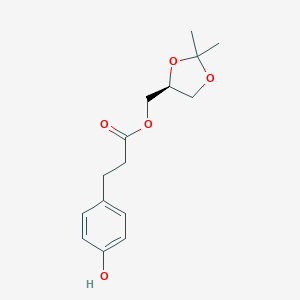

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)
